4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with a diol. One common method is the reaction of pinacol with a boronic acid derivative under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as molecular sieves to drive the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for the efficient and scalable synthesis of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The boron atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as halides or organometallic compounds.
Coupling Reactions: Often use palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or sodium perborate.
Major Products Formed
Substitution Reactions: Yield substituted boronic esters or other boron-containing compounds.
Coupling Reactions: Produce biaryl compounds or other carbon-carbon bonded structures.
Oxidation Reactions: Result in the formation of boronic acids or borate esters.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other boron-containing compounds.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in coupling reactions, where the boronic ester acts as a key intermediate.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane is unique due to its specific structure, which provides it with distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis. Additionally, its applications in various fields, including chemistry, biology, and medicine, highlight its importance as a valuable compound in scientific research.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methylbutyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO2/c1-9(2)7-8-12-13-10(3,4)11(5,6)14-12/h9H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGXVRVZHMLFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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